1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine
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Overview
Description
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a 4-fluorophenyl-1H-1,2,3-triazole-5-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the diphenylmethyl group: This final step involves the alkylation of the piperazine ring with a diphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(diphenylmethyl)-4-[4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine
- 1-(diphenylmethyl)-4-[4-(4-bromophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine
- 1-(diphenylmethyl)-4-[4-(4-methylphenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine
Uniqueness
1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-fluorophenyl)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c27-22-13-11-19(12-14-22)23-24(29-30-28-23)26(33)32-17-15-31(16-18-32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23-25,28-30H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVYLPCJZWPORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4C(NNN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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